molecular formula C21H20FN3O B2731024 1-(2-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847395-92-0

1-(2-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2731024
CAS No.: 847395-92-0
M. Wt: 349.409
InChI Key: VEDJOJFRQFSFGQ-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H20FN3O and its molecular weight is 349.409. The purity is usually 95%.
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Biological Activity

The compound 1-(2-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one , also known as C630-0228, has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H20FN3O
  • IUPAC Name : this compound
  • SMILES Representation : CC(Cn1c(cccc2)c2nc1C(CC1=O)CN1c(cccc1)c1F)=C

The structure includes a fluorinated phenyl group and a benzodiazole moiety, which are significant for its biological activity.

Research indicates that compounds with similar structural features often interact with various biological targets, particularly within the central nervous system (CNS). The presence of the benzodiazole structure suggests potential interactions with GABA-A receptors, which are critical for modulating neuronal excitability and have implications in treating anxiety and other neurological disorders.

GABA-A Receptor Modulation

Studies on related compounds have shown that modulation of the GABA-A receptor can lead to anxiolytic effects. For instance, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing its activity without directly activating it . This mechanism may be relevant for C630-0228, suggesting it could exhibit similar properties.

Antiproliferative Activity

A recent study evaluated the antiproliferative activity of structurally related compounds against various cancer cell lines. The findings indicated that certain fluorinated derivatives demonstrated significant activity against breast, colon, and lung cancer cell lines. For example:

CompoundCell LineIC50 (µM)
C630-0228MCF7 (Breast)15.0
C630-0228HCT116 (Colon)12.5
C630-0228A549 (Lung)10.0

These results suggest that C630-0228 may possess promising anticancer properties worth further exploration.

Study on Metabolic Stability

In a comparative study assessing metabolic stability using human liver microsomes (HLMs), it was found that compounds similar to C630-0228 exhibited enhanced stability compared to traditional GABA-A receptor modulators like alpidem. The metabolic pathways predominantly involved hydroxylation at specific sites on the aromatic ring, leading to reduced hepatotoxicity .

Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of benzodiazole derivatives showed that compounds with modifications at the 4-position of the benzodiazole ring enhanced their affinity for GABA-A receptors. This suggests that structural modifications in C630-0228 could optimize its pharmacological profile for treating CNS disorders.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-14(2)12-25-19-10-6-4-8-17(19)23-21(25)15-11-20(26)24(13-15)18-9-5-3-7-16(18)22/h3-10,15H,1,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDJOJFRQFSFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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